urolithin A

Descripción general

Descripción

- Sus precursores, ácidos elágicos y elagitaninos , se encuentran de forma natural en diversas plantas comestibles como las granadas, las fresas, las frambuesas y las nueces. This compound en sí no se encuentra directamente en ninguna fuente alimentaria.

- La biodisponibilidad depende de la composición individual de la microbiota , ya que solo bacterias específicas pueden convertir los elagitaninos en urolithin. .

Urolithin A: es un metabolito resultante de la transformación de por bacterias intestinales o .

Métodos De Preparación

Rutas sintéticas: para implican la transformación del ácido elágico a través del metabolismo microbiano intestinal.

Métodos de producción industrial: no están bien establecidos debido a su origen microbiano y variabilidad individual.

Análisis De Reacciones Químicas

Urolithin A Production by Gut Microbiota

This compound (uroA) is produced through the multi-step metabolism of dietary ellagitannins by the human gut microbiota . Specifically, Enterocloster species contribute to this compound production via the ucd operon, which encodes a predicted molybdopterin-dependent enzyme complex that dehydroxylates urolithins at a specific position (9-OH) . The ucd operon is induced by 9-hydroxy urolithins . E. bolteae metabolizes the 9-position hydroxyl group of urolithins and can dehydroxylate isouroA to uroB .

Dehydroxylation Reactions

The ucd operon in Enterocloster species encodes enzymes that catalyze the dehydroxylation of urolithins. E. bolteae only metabolizes the 9-position hydroxyl group of urolithins and does not require adjacent hydroxyl groups since isouroA is dehydroxylated to uroB . The ucd operon is induced by uroM6, uroC, and isouroA .

Antioxidant Activity

This compound exhibits antioxidant activity through multiple mechanisms . It can directly scavenge free radicals by neutralizing reactive oxygen species and can activate the Nrf2 antioxidant pathway and upregulate the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase . this compound has been reported to inhibit enzyme activities involved in ROS generation .

Impact on Gut Microbiota Composition

This compound intake can alter the gut microbiota and improve their alpha diversity . For example, a study showed that the gut microbiota of participants taking 50 mg/day of this compound had a significant increase in alpha diversity .

This compound's Role in Mitophagy

This compound participates in regulating mitochondrial autophagy and quality control by activating the PINK1/Parkin and glutathione S-transferases .

Effects on Muscle Endurance and Biomarkers

This compound supplementation has been shown to improve muscle endurance and plasma biomarkers . A randomized clinical trial found that this compound supplementation was safe and well-tolerated and beneficial for muscle endurance and plasma biomarkers .

It's worth noting that this compound is a metabolite of ellagitannins, and its production depends on the individual's gut microbiota composition . Further research is needed to fully elucidate the detailed mechanisms of this compound and its interactions with other signaling pathways .

Aplicaciones Científicas De Investigación

Urolithin A (UA) is a naturally occurring compound produced by gut microbiota metabolism of ellagitannins, which are found in foods like pomegranates, berries, and nuts . Research suggests this compound has various biological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties . Studies have also explored its potential to improve muscle health and performance, mitochondrial function, and gut health .

This compound Applications in Scientific Research

Muscle Health and Performance:

- Muscle Protein Synthesis and Growth Accumulating evidence indicates that this compound may enhance muscle protein synthesis and muscle growth, potentially reducing muscle atrophy .

- Mitochondrial Function and Autophagy this compound can improve muscle health and performance by positively affecting mitochondrial function and regulating autophagy . It can prevent the accumulation of dysfunctional mitochondria with age and extend lifespan .

- Improved Muscle Endurance Clinical trials have demonstrated that this compound supplementation can improve muscle endurance in older adults . For example, a study on adults aged 65 to 90 showed that this compound significantly improved muscle endurance in the hand and leg muscles .

Mitochondrial and Cellular Health:

- Mitophagy Induction this compound is identified as a first-in-class natural compound that induces mitophagy, both in vitro and in vivo, following oral consumption .

- Biomarker Improvement this compound can reduce plasma levels of acylcarnitines, ceramides, and C-reactive protein, which are associated with improved cellular health .

Gut Health:

- Gut Microbiota Modulation this compound intake can alter the gut microbiota and improve its alpha diversity . It may also improve the intestinal barrier function by altering the gut microbiome .

Anti-aging Effects:

- Lifespan Extension In C. elegans, this compound prevented the accumulation of dysfunctional mitochondria with age and extended lifespan .

- Improved Physical Activity During Aging this compound prolonged normal activity during aging in C. elegans, including mobility and pharyngeal pumping, while maintaining mitochondrial respiratory capacity .

Case Studies and Clinical Trials:

- Improved Exercise Capacity in Rodents this compound improved exercise capacity in two different mouse models of age-related decline of muscle function, as well as in young rats .

- Clinical Trial on Older Adults A randomized clinical trial involving older adults showed that this compound supplementation was safe, well-tolerated, and beneficial for muscle endurance . Although the improvements in the 6-minute walk distance and maximal ATP production in the hand muscle were not significant compared to the placebo group, the study suggested that long-term this compound supplementation might counteract age-associated muscle decline .

Safety and Tolerance:

- Adverse Effects Clinical trials indicate that this compound is safe and well-tolerated, with no significant differences in adverse events compared to placebo groups . No serious adverse events or significant changes in vital signs, blood biochemistry parameters, hematology, and urinalysis were reported .

Mecanismo De Acción

Urolithin A: ejerce efectos a través de :

Comparación Con Compuestos Similares

- Compuestos similares incluyen otros urolithins (B, C, y D) y derivados del ácido elágico.

Urolithin A: destaca por su origen microbiano y sus propiedades únicas.

Actividad Biológica

Urolithin A (UA) is a metabolite derived from ellagitannins, which are found in pomegranates, berries, and nuts. This compound has garnered significant attention in recent years due to its diverse biological activities, particularly its roles in mitochondrial function, anti-aging effects, and muscle health. Below is a detailed exploration of the biological activities of this compound, including findings from various studies and clinical trials.

Mitochondrial Function and Mitophagy

This compound is recognized for its ability to enhance mitochondrial function through the activation of mitophagy, a process that selectively degrades damaged mitochondria. This mechanism is crucial for maintaining cellular health and energy metabolism. Key pathways involved include:

- PINK1/Parkin Pathway : UA activates this signaling pathway, promoting the removal of dysfunctional mitochondria .

- Nrf2 Signaling Pathway : this compound stimulates the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, which help mitigate oxidative stress .

Antioxidant Activity

This compound exhibits potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses. This activity contributes to its protective effects against oxidative damage and inflammation .

Anti-Inflammatory Effects

Research indicates that UA can modulate inflammatory responses by inhibiting pathways such as NF-κB. This modulation may help reduce chronic inflammation associated with aging and various diseases .

Muscle Endurance and Health

A double-blind, placebo-controlled clinical trial demonstrated that this compound supplementation significantly improved muscle endurance in older adults. Participants receiving 1000 mg of UA daily showed enhanced performance in muscle fatigue tests compared to the placebo group .

Study Overview

A randomized clinical trial involving 66 participants aged 65 to 90 years assessed the impact of this compound on muscle endurance and mitochondrial biomarkers over four months. The primary outcomes included changes in:

- 6-Minute Walk Distance : An increase was observed in the UA group compared to placebo.

- Muscle Endurance : Significant improvements were noted in both hand (first dorsal interosseus) and leg (tibialis anterior) muscles after two months of supplementation .

| Outcome Measure | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) |

|---|---|---|

| 6-Minute Walk Distance | 60.8 ± 67.2 m | 42.5 ± 73.3 m |

| FDI Muscle Endurance | 95.3 ± 115.5 | 11.6 ± 147.4 |

| TA Muscle Endurance | 41.4 ± 65.5 | 5.7 ± 127.1 |

Safety Profile

This compound has been reported to be safe and well-tolerated at doses up to 2500 mg/day, with no significant adverse events noted during clinical trials . The overall safety profile supports its potential use as a dietary supplement for improving health outcomes related to aging.

Propiedades

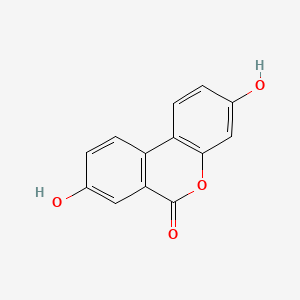

IUPAC Name |

3,8-dihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUPLDUFZCXCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150694 | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1143-70-0 | |

| Record name | Urolithin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urolithin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROLITHIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILJ8NEF6DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.